molecular formula C13H14O6S B1364421 3,7,9-Trioxatricyclo[4.2.1.02,4]nonan-5-yl 4-methylbenzenesulfonate CAS No. 6167-32-4

3,7,9-Trioxatricyclo[4.2.1.02,4]nonan-5-yl 4-methylbenzenesulfonate

Cat. No.: B1364421
CAS No.: 6167-32-4
M. Wt: 298.31 g/mol
InChI Key: XIOHREILWINAMO-UHFFFAOYSA-N
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Description

3,7,9-Trioxatricyclo[42102,4]nonan-5-yl 4-methylbenzenesulfonate is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,9-Trioxatricyclo[4.2.1.02,4]nonan-5-yl 4-methylbenzenesulfonate typically involves the reaction of 3,7,9-Trioxatricyclo[4.2.1.02,4]nonan-5-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3,7,9-Trioxatricyclo[4.2.1.02,4]nonan-5-yl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the sulfonate group or to reduce other functional groups within the molecule.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while oxidation might produce a sulfone or sulfoxide.

Scientific Research Applications

3,7,9-Trioxatricyclo[4.2.1.02,4]nonan-5-yl 4-methylbenzenesulfonate has several applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of antiviral and anticancer agents.

    Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,7,9-Trioxatricyclo[4.2.1.02,4]nonan-5-yl 4-methylbenzenesulfonate involves its interaction with molecular targets through its functional groups. The sulfonate group can participate in hydrogen bonding and electrostatic interactions, while the tricyclic core provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,7,9-Trioxatricyclo[4.2.1.02,4]nonan-5-ol: The parent alcohol from which the sulfonate ester is derived.

    4-Methylbenzenesulfonyl chloride: The sulfonylating agent used in the synthesis of the compound.

Uniqueness

3,7,9-Trioxatricyclo[4.2.1.02,4]nonan-5-yl 4-methylbenzenesulfonate is unique due to its combination of a rigid tricyclic core and a reactive sulfonate group. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its parent compounds and other sulfonate esters.

Properties

IUPAC Name

3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O6S/c1-7-2-4-8(5-3-7)20(14,15)19-12-11-10(18-11)9-6-16-13(12)17-9/h2-5,9-13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOHREILWINAMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2C3C(O3)C4COC2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,7,9-Trioxatricyclo[4.2.1.02,4]nonan-5-yl 4-methylbenzenesulfonate
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3,7,9-Trioxatricyclo[4.2.1.02,4]nonan-5-yl 4-methylbenzenesulfonate
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3,7,9-Trioxatricyclo[4.2.1.02,4]nonan-5-yl 4-methylbenzenesulfonate
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3,7,9-Trioxatricyclo[4.2.1.02,4]nonan-5-yl 4-methylbenzenesulfonate
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3,7,9-Trioxatricyclo[4.2.1.02,4]nonan-5-yl 4-methylbenzenesulfonate
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3,7,9-Trioxatricyclo[4.2.1.02,4]nonan-5-yl 4-methylbenzenesulfonate

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